

Technical Guide: The Quinazolinone Scaffold

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Compound of Interest

Compound Name: Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

Cat. No.: B123697

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CAS Number: 155960-91-1 Chemical Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

Executive Summary

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, identified by CAS number 155960-91-1, is a member of the quinazolinone family of heterocyclic compounds. While specific in-depth research on this particular molecule is not extensively available in public literature, the broader class of quinazolinones is of significant interest in medicinal chemistry.^{[1][2]} Quinazolinone derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.^{[3][4]} Several compounds featuring the quinazolinone core have been successfully developed into clinically approved drugs. This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, general methodologies for the synthesis of the quinazolinone scaffold, a summary of the known biological activities of this compound class, and an illustrative example of a signaling pathway commonly modulated by quinazolinone derivatives.

Physicochemical Properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

Based on available data from chemical suppliers and databases, the fundamental properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate are summarized below.

Property	Value	Source
CAS Number	155960-91-1	N/A
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	[5]
Molecular Weight	218.21 g/mol	N/A
Appearance	White to off-white solid	N/A
Boiling Point	406.8 ± 47.0 °C	N/A
Purity	≥95% to 97%	[5][6]

General Synthesis of the 4-Oxo-3,4-dihydroquinazoline Scaffold

While a specific, detailed experimental protocol for the synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is not readily available, the synthesis of the core 4-oxo-3,4-dihydroquinazoline ring system is well-established in the chemical literature. A common and versatile method is the Niementowski quinazolinone synthesis.

Experimental Protocol: Niementowski Synthesis (General)

Objective: To synthesize a 4-oxo-3,4-dihydroquinazoline derivative from an anthranilic acid and a formamide.

Materials:

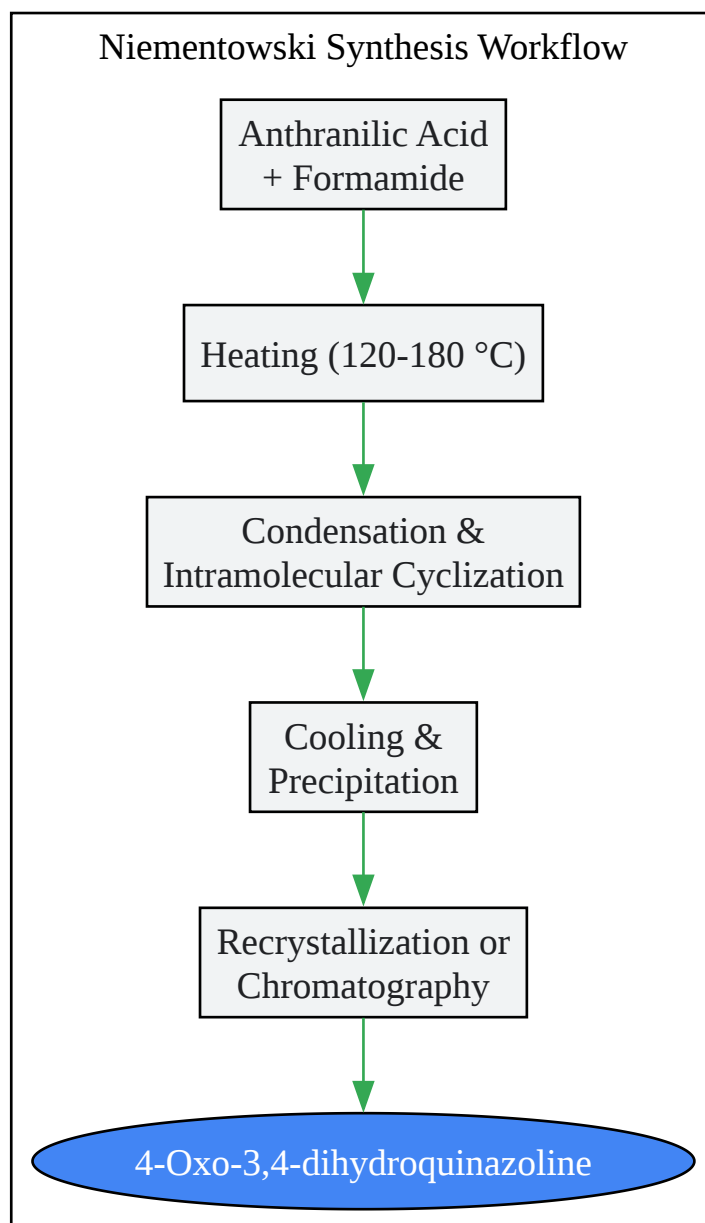
- A substituted anthranilic acid (e.g., 4-amino-3-carboxybenzoic acid for a 6-carboxy derivative)
- Formamide or a substituted formamide
- High-boiling point solvent (e.g., diphenyl ether, Dowtherm A) or neat reaction conditions
- Reaction vessel with a condenser and temperature control

- Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

- **Reactant Mixing:** The substituted anthranilic acid and an excess of formamide are combined in a reaction vessel.
- **Heating:** The mixture is heated to a high temperature, typically in the range of 120-180 °C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- **Cyclization:** The heating facilitates the condensation of the amine with the formamide, followed by an intramolecular cyclization to form the quinazolinone ring.
- **Work-up:** After the reaction is complete, the mixture is cooled. The crude product may precipitate upon cooling or after the addition of a non-polar solvent.
- **Purification:** The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the pure 4-oxo-3,4-dihydroquinazoline derivative.

The following diagram illustrates the general workflow for a Niementowski synthesis.



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A generalized workflow for the Niementowski synthesis of 4-oxo-3,4-dihydroquinazolines.

Biological Activities of Quinazolinone Derivatives

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[7]

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity.^{[2][3]} A prominent mechanism of action is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. A well-known example is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Anti-inflammatory Activity

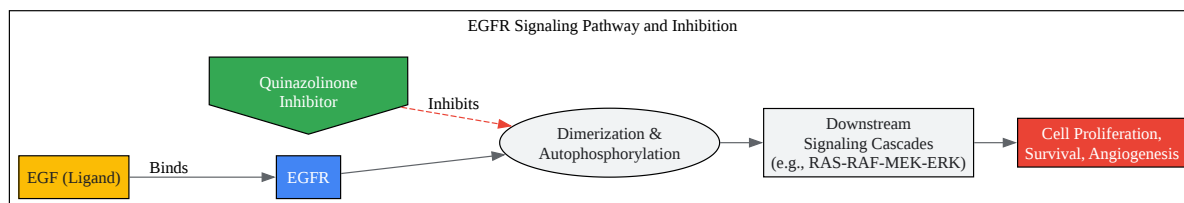
Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines.

Antimicrobial Activity

The quinazolinone ring system has been incorporated into various compounds exhibiting antibacterial and antifungal activities. These compounds can act through different mechanisms, including the inhibition of essential microbial enzymes or disruption of the cell wall.

Illustrative Signaling Pathway: EGFR Inhibition by Quinazolinones

A significant number of quinazolinone-based anticancer agents function by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers. The diagram below illustrates the general mechanism of EGFR signaling and its inhibition.



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Generalized EGFR signaling pathway and its inhibition by a quinazolinone-based drug.

In this pathway, the binding of a ligand like Epidermal Growth Factor (EGF) to the EGFR initiates receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling cascades that promote cell proliferation and survival. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the intracellular kinase domain of EGFR, preventing autophosphorylation and thereby blocking the downstream signaling.

Conclusion

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate belongs to the versatile quinazolinone class of compounds. While specific biological data for this exact molecule are limited in the public domain, the extensive research on related quinazolinone derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. The established synthetic routes to the quinazolinone core and the diverse biological activities associated with this scaffold make it a continued area of interest for researchers in drug discovery and development. Further investigation into the specific properties and activities of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is warranted to fully elucidate its potential.

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